molecular formula C13H10O B031587 4-Phenylbenzaldehyde CAS No. 3218-36-8

4-Phenylbenzaldehyde

Cat. No. B031587
CAS RN: 3218-36-8
M. Wt: 182.22 g/mol
InChI Key: ISDBWOPVZKNQDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenylbenzaldehyde and its derivatives has been the subject of multiple studies. For instance, the fully automated synthesis of 4-[18F]fluorobenzaldehyde, a derivative, demonstrates the compound's role in clinical applications and highlights a synthesis process yielding a radiochemical purity above 99% (Speranza et al., 2009). Another study reports the carbonization synthesis of 4-biphenylbenzaldehyde, further indicating the compound's synthetic versatility and the effects of catalysts and reaction temperatures on yield (Wang Jun-feng, 2008).

Molecular Structure Analysis

While specific papers directly analyzing the molecular structure of 4-Phenylbenzaldehyde were not identified, the compound's structure can be inferred from related benzaldehyde derivatives. For example, the study on a new polymorph of 4,4'-(ethylenedioxy)dibenzaldehyde provides insight into molecular configurations and crystalline forms, which could be analogous to structural characteristics of 4-Phenylbenzaldehyde (Tewari et al., 2007).

Chemical Reactions and Properties

4-Phenylbenzaldehyde participates in various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For instance, the solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde underscores the compound's role in forming condensed compounds under specific conditions (Loupy et al., 2005).

Physical Properties Analysis

The physical properties of 4-Phenylbenzaldehyde derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various domains. However, detailed analyses of these properties specific to 4-Phenylbenzaldehyde were not directly found in the presented literature. Nonetheless, the synthesis processes and compound applications suggest its solid state at room temperature and potential for high purity, as seen in the synthesis of 4-[18F]fluorobenzaldehyde (Speranza et al., 2009).

Chemical Properties Analysis

The chemical properties of 4-Phenylbenzaldehyde, such as reactivity with various reagents and participation in condensation reactions, are illustrated in studies like the solvent-free condensation with phenylacetonitrile (Loupy et al., 2005). These properties make it a versatile intermediate in organic synthesis.

Scientific Research Applications

Synthesis and Mesophase Behaviour

4-Phenylbenzaldehyde derivatives have been studied in the synthesis and characterization of liquid crystal molecules. Compounds synthesized from 4-Phenylbenzaldehyde showed properties like nematic phases and non-mesogenic without liquid crystal properties, important in materials science and engineering (Jamain & Khairuddean, 2021).

Vibrational Dynamics in Molecular Crystals

The compound has been crucial in assessing vibrational spectra of molecular crystals through periodic density functional theory (DFT) calculations. This research provides insights into the detailed molecular behavior of 4-Phenylbenzaldehyde in its crystalline form (Nolasco et al., 2020).

Linkers for Solid Phase Organic Synthesis

4-Phenylbenzaldehyde derivatives have been investigated for use as linkers in solid phase organic synthesis. These derivatives play a key role in the synthesis of secondary amides, demonstrating its utility in organic chemistry and drug development (Swayze, 1997).

Automated Synthesis Procedures

4-Phenylbenzaldehyde is utilized in automated synthesis procedures, particularly in the synthesis of fluorobenzaldehyde, demonstrating its importance in radiochemistry and medical imaging (Speranza et al., 2009).

Crystal Structure Analysis

The compound has been used in understanding the crystal structure of various derivatives. This includes the study of crystalline forms and polymorphs, providing critical information for material science and crystallography (Tewari et al., 2007).

Synthesis of Chalcones

4-Phenylbenzaldehyde is involved in the synthesis of chalcones, compounds known for various biological activities. This highlights its role in medicinal chemistry and pharmacology (Hsu et al., 1972).

Oxidation Reactions

This compound has been studied in the context of copper-catalyzed oxidation reactions, contributing to the field of green chemistry and sustainable processes (Wu et al., 2016).

Molecular Docking and Anti-Cancer Studies

4-Phenylbenzaldehyde derivatives have been studied in molecular docking and evaluated for anti-cancer activity, demonstrating its potential in cancer research and therapy (Fegade & Jadhav, 2022).

Microporous Polyaminals Synthesis

The compound has been used in the synthesis of fluorinated microporous polyaminals, indicating its application in materials science, especially in adsorption technologies (Li et al., 2016).

Safety And Hazards

4-Phenylbenzaldehyde is harmful if swallowed and can cause skin and eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

4-phenylbenzaldehyde
Source PubChem
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InChI

InChI=1S/C13H10O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDBWOPVZKNQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073961
Record name [1,1'-Biphenyl]-4-carboxaldehyde
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Phenylbenzaldehyde

CAS RN

3218-36-8
Record name [1,1′-Biphenyl]-4-carboxaldehyde
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Record name 4-Biphenylaldehyde
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Record name 4-Phenylbenzaldehyde
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Record name [1,1'-Biphenyl]-4-carboxaldehyde
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Record name p-phenylbenzaldehyde
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Record name 4-BIPHENYLALDEHYDE
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Synthesis routes and methods I

Procedure details

Alternatively, a vinyl phenyl hydroxyflavone may be prepared by synthesizing 4-styrene trimethyltin and combining it with 4-bromobenzaldehyde to produce 4'-vinyl, 4-biphenyl aldehyde. This intermediate compound is then reacted with 2-hydroxyacetophenone to produce the vinyl phenyl hydroxyflavone. This reaction scheme proceeds as follows: ##STR10##
Name
vinyl phenyl hydroxyflavone
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-styrene trimethyltin
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

4-Chlorobenzaldehyde (144 mg, 1.02 mmol) reacted with phenylboronic acid (185 mg, 1.36 mmol) using 1/2 mol % of Pd(OAc)2/Ph5FcP(t-Bu)2 and KF (178 mg, 3.18 mmol) in THF at 50° C. to give the title compound (180 mg, 96%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 8.05 (s, 1H), 7.96 (d, 2H, J=8.32 Hz), 7.76 (d, 2H, J=8.22 Hz), 7.65 (d, 2H, J=7.08 Hz), 7.52-7.14 (m, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 191.88, 147.10, 139.62, 135.11, 130.21, 128.96, 128.42, 127.61, 127.30. GC/MS(EI): m/z 182 (M+), 152. Anal. Calcd for C13H10O: C, 85.69; H. 5.53. Found: C, 85.69; H, 5.77.
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OAc)2 Ph5FcP(t-Bu)2
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0 (± 1) mol
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reactant
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Quantity
178 mg
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reactant
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solvent
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Yield
96%

Synthesis routes and methods III

Procedure details

The successful use of relatively unexplored LiN(Cy)2 to provide 2-hydroxytetronic acid redox compounds of high enantiomeric purity is unprecedented. Furthermore, these intramolecular Claisen condensations are applicable for construction of a wide range of optically pure 4-substituted-2-hydroxytetronic acids of known absolute configuration. Such a chiron approach becomes all the more practical since methodologies for the preparation of α-hydroxy acid precursors of known absolute configuration are available. Optically pure, but commercially unavailable α-hydroxy ester precursors, are available using Evan's chiral oxazolidinone auxiliaries, Evans et al., J. Am. Chem. Soc., 1985, 107, 4346-4348. For example, we have prepared methyl (S)-α-hydroxy-α biphenylacetate in high optical yield (94% e.e) from 4-biphenylacetyl chloride, Logemann, W., Hoppe-Seylers Z. Physiol. Chem., 1952, 290, 61-66, and (S)-4-isopropyloxazolidin-2-one. Treatment of the resulting oxazolidinone carboximide (76%) with LiHMDA and dibenzylperoxy dicarbonate yielded the intermediate carbonate as a single diastereomer (71%, d.e.>98%). Lithium hydroperoxide, Evans et al., Tetrahedron Lett., 1987, 28, 6141-6144, hydrolysis afforded the protected hydroxy acid (78%). Removal of the chiral auxilliary with Mg(OCH3)2, Evans et al., J. Am. Chem. Soc., supra., (0.02M; 1.1 eq) at -15° C. to -20° C. followed by deprotection via transfer hydrogenation yielded partially racemized α-hydroxy ester [(35% e.e., [α]22D +49.1° (c 1.00, MeOH)] in 61% overall yield from the oxazolidinone carboximide. Transfer hydrogenation generated the (S)-α-hydroxyacetic acid (83%), and esterification (diazomethane) yielded the methyl acetate (91%), the enantiomeric purity of which was determined by conversion to the α-methoxy-α-trifluoromethyl phenyl acetic acid (MPTA) ester with (+)-MPTA-Cl, Dale et al., J. Org. Chem., 1969, 34, 2543-2549, and observing the benzylic proton signal [1H NMR (CDCl3), 250 MHZ] at δ6.15 (s, 1H) in comparison to the ester derived from racemic hydroxy ester. The racemic methyl α-hydroxyacetate, mp 104°-105° C., was prepared by CH2N2 esterification of the racemic acid which was synthesized as follows: in situ cyanosilylation, Rasmussen et al., Organic Syntheses, 1984, 62, 196-201, [Me3SiCl, KCN, Zn(CN)2 ] of 4-biphenylcarboxaldehyde furnished trimethylsilyl cyanohydrin ether which was hydrolysed with HCl, Grunewald et al., Tetrahedron Lett., 1980, 21, 1219-1220, to the hydroxy amide (m.p. 226°-227° C.) and finally to racemic α-hydroxy acid (m.p. 201°-202° C., Lit. mp 201°-203° C.) Blicke et al., J. Am. chem. Soc., 1943, 65, 1725-1728, with KOH/MeOH in 56% overall yield.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
ester
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
racemic hydroxy ester
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0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

65 mmol of 4-benzylpyridinium dichromate are added to 54 mmol of 4-phenylbenzyl alcohol in 400 ml of dichloromethane. The reaction mixture is stirred for 2 hours at room temperature. 600 ml of a mixture of ethyl ether and hexane in a ratio of 1 to 1 are added. After stirring for 30 minutes, the mixture is filtered. The filtrate is washed once with 100 ml of a 1N hydrochloric acid solution. The organic phase is dried over magnesium sulphate and then concentrated to yield the expected compound.
Name
4-benzylpyridinium dichromate
Quantity
65 mmol
Type
reactant
Reaction Step One
Quantity
54 mmol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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